
Trisuccin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trisuccin, also known as this compound, is a useful research compound. Its molecular formula is C35H42N4O9 and its molecular weight is 662.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Hydroxylamines - Hydroxamic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Radiolabeling of Monoclonal Antibodies
One of the primary applications of trisuccin is in the radiolabeling of monoclonal antibodies (mAbs) for targeted radioimmunotherapy. This approach is particularly significant in the treatment of cancers such as non-Hodgkin's lymphoma.
Case Study: this compound-HuCC49 Conjugates
A biodistribution study demonstrated that this compound can effectively serve as a reagent for the postconjugation radiolabeling of antibodies with rhenium isotopes. The study indicated that this compound facilitates the formation of stable conjugates that can be radiolabeled with rhenium-188, enhancing the targeting capability of therapeutic agents .
Chelation Properties
This compound exhibits strong chelation properties, making it suitable for binding metal ions in various applications. This characteristic is particularly useful in developing bifunctional chelators (BFCs) for radiopharmaceuticals.
Application in Targeted Therapy
The use of this compound as a BFC allows for the selective delivery of radionuclides to tumor sites, minimizing damage to surrounding healthy tissues. This targeted approach aligns with the "Magic Bullet" concept, where therapeutic agents are directed specifically at cancer cells .
Property | Description |
---|---|
Chelation Strength | Strong binding affinity for metal ions, facilitating stable complex formation with radionuclides. |
Targeting Efficiency | Enhances specificity of radiopharmaceuticals, reducing off-target effects during cancer treatment. |
Potential in Drug Development
This compound's unique chemical structure positions it as a promising candidate in drug development, particularly for creating new therapeutic agents that require metal ion coordination.
Research Insights
Recent studies have explored the potential of this compound in synthesizing novel drug candidates that leverage its chelation abilities to improve pharmacokinetics and therapeutic efficacy. The ability to modify its structure further enhances its versatility in medicinal chemistry applications .
Future Directions and Conclusion
The ongoing research into this compound highlights its multifaceted applications across various domains, especially in targeted therapies and drug development. As studies continue to validate its efficacy and safety, this compound may play a pivotal role in advancing therapeutic strategies against complex diseases like cancer.
Propriétés
Numéro CAS |
147219-26-9 |
---|---|
Formule moléculaire |
C35H42N4O9 |
Poids moléculaire |
662.7 g/mol |
Nom IUPAC |
4-[[1,7-dioxo-4-[3-oxo-3-(phenylmethoxyamino)propyl]-1,7-bis(phenylmethoxyamino)heptan-4-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C35H42N4O9/c40-30(16-17-34(44)45)36-35(21-18-31(41)37-46-24-27-10-4-1-5-11-27,22-19-32(42)38-47-25-28-12-6-2-7-13-28)23-20-33(43)39-48-26-29-14-8-3-9-15-29/h1-15H,16-26H2,(H,36,40)(H,37,41)(H,38,42)(H,39,43)(H,44,45) |
Clé InChI |
BFVFOJHFCINJSJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CONC(=O)CCC(CCC(=O)NOCC2=CC=CC=C2)(CCC(=O)NOCC3=CC=CC=C3)NC(=O)CCC(=O)O |
SMILES canonique |
C1=CC=C(C=C1)CONC(=O)CCC(CCC(=O)NOCC2=CC=CC=C2)(CCC(=O)NOCC3=CC=CC=C3)NC(=O)CCC(=O)O |
Key on ui other cas no. |
147219-26-9 |
Synonymes |
N-(tris(2-((N-(benzyloxy)amino)carbonyl)ethyl)methyl)succinamic acid trisuccin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.